![molecular formula C8H14ClNO2 B3105166 exo-8-Azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride CAS No. 1523530-50-8](/img/structure/B3105166.png)

exo-8-Azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride

Vue d'ensemble

Description

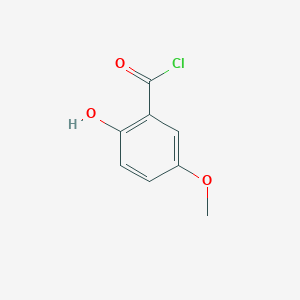

“exo-8-Azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 1523530-50-8 . It has a molecular weight of 191.66 . The IUPAC name for this compound is (1R,3s,5S)-8-azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride .

Synthesis Analysis

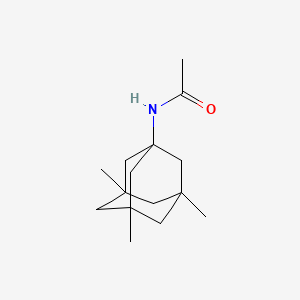

The synthesis of the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids, has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H13NO2.ClH/c10-8(11)5-3-6-1-2-7(4-5)9-6;/h5-7,9H,1-4H2,(H,10,11);1H/t5-,6-,7+; .Chemical Reactions Analysis

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . The asymmetric cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities . A switch of exo/endo-selectivity was observed depending on the diazo substrates .Physical and Chemical Properties Analysis

The compound is a white to yellow solid . It should be stored in a refrigerator .Applications De Recherche Scientifique

Understanding Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids have been recognized for their potential as precursors for a variety of industrial chemicals. Their production through engineered microbes like Escherichia coli and Saccharomyces cerevisiae has been explored. However, these acids can inhibit microbial growth at concentrations below desired yields, impacting the efficiency of biorenewable fuels and chemicals production. Strategies to increase microbial robustness against such inhibition include metabolic engineering and identifying changes in cell membrane properties and intracellular pH that can enhance tolerance. This understanding could guide the development of more efficient biocatalysts for industrial applications, including those involving exo-8-Azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride derivatives (Jarboe, Royce, & Liu, 2013).

Advances in Organic Acid Extraction Techniques

Reactive extraction of carboxylic acids using organic solvents and supercritical fluids has been reviewed, highlighting efficient methods for separating these acids from aqueous solutions. Supercritical CO2, in particular, offers environmental and operational advantages, presenting an effective and green alternative for the reactive extraction process. This could be relevant in refining processes for chemicals similar to this compound, improving yield and reducing environmental impact (Djas & Henczka, 2018).

Biotechnological Production of Lactic Acid and Derivatives

The biotechnological routes for producing lactic acid from biomass, which is a key hydroxycarboxylic acid, have been explored due to its significance as a feedstock for green chemistry. This includes the production of various chemicals through chemical and biotechnological routes, potentially applicable to derivatives of this compound. Innovations in metabolic engineering could lead to more efficient production processes for these chemicals, contributing to the development of biodegradable materials and other green chemistry applications (Gao, Ma, & Xu, 2011).

Applications in Organic Acid Stimulated Oil Recovery

Organic acids, such as formic, acetic, citric, and lactic acids, have been studied for their roles in enhancing oil recovery through acidizing operations. These acids offer advantages over traditional hydrochloric acid in terms of corrosion rate, penetration depth, and environmental impact. Their use could potentially be extended to enhance recovery in formations containing compounds similar to this compound, optimizing extraction processes while minimizing damage and environmental risks (Alhamad, Alrashed, Al Munif, & Miskimins, 2020).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary targets of exo-8-Azabicyclo[32It is known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities .

Mode of Action

The specific mode of action of exo-8-Azabicyclo[32Tropane alkaloids, which share a similar structure, are known to interact with various biological targets, leading to a range of effects .

Biochemical Pathways

The specific biochemical pathways affected by exo-8-Azabicyclo[32Given its structural similarity to tropane alkaloids, it may influence similar pathways .

Result of Action

The specific molecular and cellular effects of exo-8-Azabicyclo[32Tropane alkaloids, which share a similar structure, are known to have a wide array of biological activities .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of exo-8-Azabicyclo[32It is known that factors such as temperature, ph, and the presence of other compounds can influence the action of similar compounds .

Propriétés

IUPAC Name |

(1R,5S)-8-azabicyclo[3.2.1]octane-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2.ClH/c10-8(11)5-3-6-1-2-7(4-5)9-6;/h5-7,9H,1-4H2,(H,10,11);1H/t5?,6-,7+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFAUMPVIUINZHM-FXFNDYDPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CC1N2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2CC(C[C@@H]1N2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Thia-8-azabicyclo[3.2.1]octane](/img/structure/B3105091.png)

![3-Thia-8-azabicyclo[3.2.1]octane 3,3-dioxide](/img/structure/B3105094.png)

![(1r,4r)-2-Oxa-5-azabicyclo[2.2.1]heptane hemioxalate](/img/structure/B3105176.png)

![(1s,4s)-2-Oxa-5-azabicyclo[2.2.1]heptane hemioxalate](/img/structure/B3105190.png)